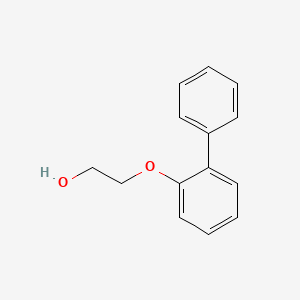

ETHANOL, 2-(o-BIPHENYLYLOXY)-

CAS No.: 7501-02-2

Cat. No.: VC3702516

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7501-02-2 |

|---|---|

| Molecular Formula | C14H14O2 |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 2-(2-phenylphenoxy)ethanol |

| Standard InChI | InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 |

| Standard InChI Key | NOZAKUWNUGNDLI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2OCCO |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2OCCO |

Introduction

Physical and Chemical Properties

Physical Characteristics

ETHANOL, 2-(o-BIPHENYLYLOXY)- exhibits several notable physical properties that influence its behavior in various experimental and industrial contexts. The compound's physical state and observable characteristics make it identifiable and usable in laboratory settings. Table 1 presents the key physical properties of this compound.

Table 1: Physical Properties of ETHANOL, 2-(o-BIPHENYLYLOXY)-

| Property | Value |

|---|---|

| Molecular Formula | C14H14O2 |

| Molecular Weight | 214.26 g/mol |

| Physical State | Solid |

| Index of Refraction | 1.575 |

| ACD/LogP | 2.67 |

| ACD/LogD (pH 5.5) | 2.67 |

| ACD/LogD (pH 7.4) | 2.67 |

| ACD/BCF (pH 5.5) | 62.59 |

| ACD/BCF (pH 7.4) | 62.59 |

The LogP value of 2.67 indicates moderate lipophilicity, suggesting that the compound has a reasonable balance between hydrophilic and lipophilic properties, which may influence its membrane permeability and distribution in biological systems. The bioconcentration factor (BCF) values provide insight into the compound's potential bioaccumulation characteristics, which remain consistent across different pH environments.

Chemical Reactivity

ETHANOL, 2-(o-BIPHENYLYLOXY)- demonstrates diverse chemical reactivity patterns due to its functional groups. The hydroxyl group in the ethanol moiety and the aromatic rings in the biphenyl portion each contribute to distinct reaction pathways. The compound can participate in various chemical transformations that are summarized in Table 2.

Table 2: Chemical Reactions of ETHANOL, 2-(o-BIPHENYLYLOXY)-

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Biphenyl-2-carboxylic acid |

| Reduction | Lithium aluminum hydride, Sodium borohydride | 2-(2-Biphenylyloxy)ethane |

| Substitution | Thionyl chloride, Phosphorus tribromide | 2-(2-Biphenylyloxy)ethyl chloride |

The hydroxyl group in ETHANOL, 2-(o-BIPHENYLYLOXY)- can undergo oxidation to form the corresponding aldehyde or carboxylic acid derivatives when treated with appropriate oxidizing agents. Similarly, reduction reactions can yield the corresponding alkane derivatives, while substitution reactions can replace the hydroxyl group with other functional groups such as halides or amines, expanding the compound's synthetic utility.

Synthesis and Preparation

Synthetic Routes

The synthesis of ETHANOL, 2-(o-BIPHENYLYLOXY)- typically involves the reaction of 2-phenylphenol with ethylene oxide in the presence of a base catalyst. This reaction proceeds through the formation of an intermediate alkoxide, which subsequently reacts with ethylene oxide to yield the desired product. The general synthetic pathway is illustrated in the following reaction scheme:

2-phenylphenol + Base → 2-phenylphenoxide (intermediate)

2-phenylphenoxide + Ethylene oxide → ETHANOL, 2-(o-BIPHENYLYLOXY)-

The reaction conditions typically require careful temperature control and anhydrous conditions to ensure optimal yield and purity. The base catalyst, commonly potassium hydroxide, facilitates the deprotonation of the phenolic hydroxyl group, creating the reactive alkoxide intermediate that undergoes nucleophilic attack on the ethylene oxide ring.

Industrial Production Methods

Industrial production of ETHANOL, 2-(o-BIPHENYLYLOXY)- follows similar synthetic principles but employs scaled-up methodologies and optimized reaction conditions. The production process typically utilizes continuous reactors and efficient separation techniques to isolate the final compound with high purity. The industrial synthesis often includes additional purification steps such as recrystallization or column chromatography to ensure product quality.

The purification of ETHANOL, 2-(o-BIPHENYLYLOXY)- can be accomplished through silica gel chromatography using appropriate solvent systems, such as n-hexane/ethyl acetate mixtures, which can yield the pure compound in high percentage yields . The specific purification parameters must be optimized based on the scale of production and the desired purity specifications.

Biochemical Analysis

Biochemical Properties

ETHANOL, 2-(o-BIPHENYLYLOXY)- exhibits significant biochemical interactions that influence various biological processes. The compound interacts with several enzymes and proteins, particularly those involved in metabolic pathways. One of the primary enzymatic interactions occurs with alcohol dehydrogenase (ADH), which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is particularly relevant given the compound's ethanol component.

Additionally, ETHANOL, 2-(o-BIPHENYLYLOXY)- interacts with cytochrome P450 enzymes, specifically CYP2E1, which participates in the microsomal ethanol oxidizing system (MEOS). These enzymatic interactions can result in the production of reactive oxygen species (ROS), potentially impacting cellular oxidative stress levels and related biochemical processes. The compound's lipophilic nature, as indicated by its LogP value, suggests potential membrane interactions that could influence its biochemical activity profile.

Cellular Effects

The cellular effects of ETHANOL, 2-(o-BIPHENYLYLOXY)- span multiple physiological processes and cell types. The compound can influence cell signaling pathways, gene expression patterns, and cellular metabolic functions. One notable effect involves the compound's impact on cell membrane integrity, where it can increase membrane permeability to various ionic species, including protons. This membrane-modulating effect may contribute to its broader cellular impacts and potential applications.

At the cellular level, ETHANOL, 2-(o-BIPHENYLYLOXY)- demonstrates dose-dependent effects, with lower concentrations potentially exerting minimal impacts on cellular function while higher doses may induce more pronounced effects, including oxidative stress and potential cytotoxicity. These cellular effects highlight the importance of appropriate dosage considerations in research applications involving this compound.

Molecular Mechanisms of Action

The molecular mechanism of action for ETHANOL, 2-(o-BIPHENYLYLOXY)- involves multiple binding interactions with biomolecules, particularly enzymes. The compound can function as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, its interaction with alcohol dehydrogenase leads to the formation of acetaldehyde, a toxic metabolite capable of forming adducts with proteins and nucleic acids, potentially disrupting their functions.

The compound's distribution within cells and tissues is influenced by its interactions with transporters and binding proteins. Due to its moderate water solubility, ETHANOL, 2-(o-BIPHENYLYLOXY)- can diffuse passively across cell membranes, allowing for its distribution across various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization may be further influenced by specific targeting signals and post-translational modifications that direct it to particular organelles.

Applications and Research Findings

Role in Organic Synthesis

ETHANOL, 2-(o-BIPHENYLYLOXY)- serves as a valuable intermediate in organic synthesis, contributing to the development of various organic compounds with specific functional properties. Its utility in organic synthesis stems from its functional group diversity and reactivity patterns, which enable various transformations leading to structurally diverse products. The hydroxyl group provides a reactive site for further functionalization, while the biphenyl portion contributes to specific steric and electronic properties in the resulting compounds.

The compound's application in organic synthesis extends to the preparation of more complex molecular structures with potential applications in pharmaceutical development, material science, and other chemical industries. Its role as a synthetic building block underscores its importance in contemporary chemical research and industrial processes.

Material Science Applications

In material science, ETHANOL, 2-(o-BIPHENYLYLOXY)- contributes to the development of advanced materials with tailored properties. The compound's structural features, particularly the biphenyl group, can influence the physical and chemical characteristics of resulting materials, including their thermal stability, optical properties, and mechanical strength. These properties make the compound valuable in the design and synthesis of specialized materials for specific applications.

The development of novel materials incorporating ETHANOL, 2-(o-BIPHENYLYLOXY)- or its derivatives represents an active area of research, with potential applications spanning multiple industries, including electronics, coatings, and specialty polymers. The compound's unique structural elements provide opportunities for creating materials with distinctive properties and performances.

Pharmaceutical Research

ETHANOL, 2-(o-BIPHENYLYLOXY)- has garnered interest in pharmaceutical research due to its potential therapeutic properties and utility as a building block for drug development. The compound's structural features may contribute to specific biological activities that could be harnessed for therapeutic applications. While specific pharmacological effects require further investigation, the compound's biochemical interactions suggest potential areas for pharmaceutical exploration.

Research into the compound's pharmaceutical applications might focus on its interactions with specific biological targets, its pharmacokinetic properties, and its potential therapeutic efficacy in various disease models. The development of pharmaceutical derivatives based on the ETHANOL, 2-(o-BIPHENYLYLOXY)- scaffold represents a potential avenue for drug discovery and development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume